3-Hydroxyoctanoic acid

Description

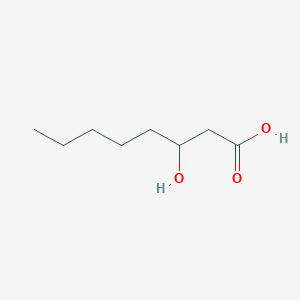

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-Hydroxyoctanoic Acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into its biochemical significance, analytical methodologies, and clinical relevance, offering field-proven insights and detailed protocols.

Section 1: Core Understanding of this compound

This compound, also known as β-hydroxyoctanoic acid, is a medium-chain beta-hydroxy fatty acid.[1][2] It is a naturally occurring molecule found in humans, animals, and plants.[2] This compound is an important intermediate in fatty acid metabolism and has garnered interest for its role as a signaling molecule and a potential biomarker for metabolic disorders.[1][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study, influencing everything from extraction procedures to analytical detection methods.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14292-27-4 | [2][4][5][6][7] |

| Molecular Formula | C8H16O3 | [1][2][4][5][6] |

| Molecular Weight | 160.21 g/mol | [1][5][6] |

| Appearance | Solid or colorless to pale yellow liquid | [5][7] |

| Solubility | Soluble in chloroform, ethanol, and methanol | [4][5] |

| Chirality | Exists as (R)- and (S)-enantiomers | [8][9] |

Rationale for Importance: The solubility of this compound in organic solvents is a key consideration for its extraction from aqueous biological matrices. Its molecular weight and formula are critical for mass spectrometry-based quantification. The presence of a chiral center at the C-3 position means that stereospecific synthesis and separation may be necessary for studying the biological activity of individual enantiomers. The (R)-enantiomer, (R)-3-hydroxyoctanoic acid, is noted as an important building block in the biomedical and pharmaceutical fields.[8]

Section 2: Metabolic Significance and Biological Roles

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[10] This catabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.[11]

Role in Fatty Acid Beta-Oxidation

The formation of this compound (in its CoA-ester form, 3-hydroxyoctanoyl-CoA) is a crucial step in the beta-oxidation spiral.

Causality in the Pathway: The conversion of enoyl-CoA to 3-hydroxyacyl-CoA is a hydration step catalyzed by enoyl-CoA hydratase. This introduces a hydroxyl group, which is then oxidized in the subsequent step by 3-hydroxyacyl-CoA dehydrogenase.[11] This sequence of reactions is essential for the eventual cleavage of a two-carbon unit as acetyl-CoA.[11]

Caption: Formation of (L)-3-Hydroxyoctanoyl-CoA during fatty acid beta-oxidation.

Signaling Functions

Beyond its metabolic role, this compound acts as a signaling molecule by activating the G protein-coupled receptor GPR109B (also known as Hydroxycarboxylic Acid Receptor 3, HCA3).[2][10] This receptor is primarily found in humans and higher primates.[10]

Mechanism of Action:

-

Activation: Under conditions of increased beta-oxidation, such as fasting or a ketogenic diet, plasma levels of this compound rise.[10]

-

Anti-lipolytic Effect: Activation of HCA3 in adipocytes inhibits lipolysis, the breakdown of fats. This is a negative feedback mechanism to prevent excessive release of fatty acids into the bloodstream.[10]

-

Immune Cell Modulation: It is also an agonist of GPR109B in human neutrophils, leading to an increase in intracellular calcium.[4][12]

Caption: Anti-lipolytic signaling pathway of this compound via the HCA3 receptor.

Section 3: Analytical Methodologies

Accurate quantification of this compound in biological samples is crucial for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.

Sample Preparation: Extraction from Plasma

Principle: The goal is to isolate the moderately polar this compound from the complex plasma matrix, which includes proteins, salts, and other lipids. This is typically achieved through protein precipitation followed by liquid-liquid extraction (LLE).

Detailed Protocol:

-

Protein Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

-

Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates proteins, releasing matrix-bound analytes.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Liquid-Liquid Extraction:

-

Carefully transfer the supernatant to a new tube.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Causality: MTBE is a non-polar solvent that will extract lipids and other organic molecules, including this compound, from the aqueous acetonitrile phase.

-

Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Drying and Reconstitution:

-

Transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Causality: Evaporation concentrates the analyte and removes the extraction solvent, which may not be compatible with the analytical mobile phase.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS analysis or proceed to derivatization for GC-MS.

-

Quantification by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for quantifying this compound without the need for derivatization.[13]

Workflow:

Caption: A typical workflow for the quantification of this compound using LC-MS/MS.

Key Parameters for LC-MS/MS Analysis:

| Parameter | Typical Value/Setting | Rationale |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for medium-chain fatty acids. |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | A standard mobile phase system for reversed-phase chromatography. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid group readily deprotonates to form the [M-H]- ion. |

| Precursor Ion (Q1) | m/z 159.1 | Corresponds to the deprotonated molecule [C8H15O3]-.[1] |

| Product Ions (Q3) | m/z 113.1, 115.1 | Characteristic fragment ions used for quantification and confirmation.[1] |

Section 4: Clinical and Pathophysiological Significance

Elevated levels of this compound can be indicative of underlying metabolic dysfunction, particularly inborn errors of fatty acid oxidation.

Biomarker for Metabolic Disorders

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In this common inherited metabolic disorder, the enzyme responsible for the first step of beta-oxidation for medium-chain fatty acids is deficient. This leads to a buildup of upstream intermediates, including this compound.

-

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Defects in this enzyme can cause an accumulation of long-chain 3-hydroxy fatty acids, which can be toxic.[14] While the primary markers are longer-chain acids, disruptions in the overall pathway can affect levels of medium-chain intermediates.

Urinary excretion of 3-hydroxy dicarboxylic acids, which are derived from the omega-oxidation of 3-hydroxy fatty acids like this compound, is increased in conditions with inhibited fatty acid oxidation.[15]

Other Biological Activities

-

Antimicrobial Properties: The (R)-enantiomer of this compound and its derivatives have shown antimicrobial activity against various bacteria and fungi.[16] Specifically, it has been shown to inhibit the production of pyocyanin, a virulence factor in the opportunistic pathogen Pseudomonas aeruginosa.[16]

-

Component of Bacterial Lipopolysaccharide (LPS): this compound has been identified as a component of the LPS from Pseudomonas aeruginosa.[4][12]

Section 5: Future Directions and Research Applications

The dual role of this compound as a metabolic intermediate and a signaling molecule opens up several avenues for future research and drug development.

-

Therapeutic Targeting of HCA3: As the endogenous ligand for HCA3, this compound and its synthetic analogs are being explored for the treatment of dyslipidemia. Modulating this receptor could provide a novel approach to controlling lipolysis and managing blood lipid profiles.[17]

-

Investigating Lipotoxicity: While short-chain this compound did not induce liver cell death in one study, the accumulation of longer-chain 3-hydroxy fatty acids is associated with hepatic lipotoxicity, particularly in the context of Acute Fatty Liver of Pregnancy (AFLP).[14] Further research is needed to fully understand the chain-length-dependent toxicity of these molecules.

-

Development of Novel Antimicrobials: The antimicrobial properties of this compound derivatives warrant further investigation for the development of new anti-infective agents.[16]

References

- This compound | C8H16O3 | CID 26613 - PubChem. [Link]

- Showing metabocard for this compound (HMDB0001954). [Link]

- (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem. [Link]

- This compound - Wikipedia. [Link]

- (3S)-3-hydroxyoctanoic acid | C8H16O3 | CID 11367166 - PubChem. [Link]

- Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - Frontiers. [Link]

- Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed. [Link]

- Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC. [Link]

- Hydroxybenzoic acid isomers and the cardiovascular system - PMC. [Link]

- Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute F

- Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed. [Link]

- 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. [Link]

- Beta oxid

Sources

- 1. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, 3-Hydroxy fatty acid (CAS 14292-27-4) | Abcam [abcam.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. CAS 14292-27-4: this compound | CymitQuimica [cymitquimica.com]

- 8. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3S)-3-hydroxyoctanoic acid | C8H16O3 | CID 11367166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 11. Beta oxidation - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Multifaceted Medium-Chain Fatty Acid

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid: Structure, Function, and Application

This compound (3-HOA) is an eight-carbon, medium-chain beta-hydroxy fatty acid that holds a significant, albeit often underappreciated, position at the crossroads of metabolism, cell signaling, and microbiology.[1] Far from being a simple metabolic intermediate, its structure dictates a versatile functionality, allowing it to serve as a crucial signaling molecule, a fundamental building block for bacterial biopolymers, and a potential biomarker for metabolic diseases.[1] This guide offers a comprehensive technical exploration of 3-HOA, from its core chemical structure and stereoisomeric forms to its synthesis, biological roles, and the analytical methodologies required for its study. For researchers in metabolic diseases, microbiology, and drug development, a deep understanding of 3-HOA's structure-function relationship is paramount for harnessing its full scientific and therapeutic potential.

Part 1: Core Chemical Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its chemical architecture. A detailed examination of its structure reveals the basis for its diverse biological activities.

Molecular Composition and Functional Groups

This compound, also known as 3-hydroxycaprylic acid, is defined by an eight-carbon aliphatic chain.[1][2] Its structure features two key functional groups that govern its chemical behavior:

-

A carboxylic acid group (-COOH) at the C1 position, which imparts acidic properties and allows for the formation of esters and salts.

-

A hydroxyl group (-OH) at the C3 (beta) position, which is characteristic of beta-hydroxy acids and is central to its metabolic and signaling roles.

The presence of these polar functional groups, particularly the hydroxyl group, makes 3-HOA more water-soluble than its non-hydroxylated counterpart, octanoic acid.[3]

Stereochemistry: The Significance of Chirality

The carbon atom at the C3 position is a chiral center, meaning this compound exists as two distinct stereoisomers (enantiomers):

-

(R)-3-Hydroxyoctanoic acid

-

(S)-3-Hydroxyoctanoic acid

These enantiomers are non-superimposable mirror images with identical chemical formulas but different spatial arrangements. This structural difference is critical in biological systems, where enzymes and receptors often exhibit high stereospecificity. The (R)-enantiomer, for instance, is a key building block in the biomedical and pharmaceutical fields and is the form typically incorporated into bacterial polyhydroxyalkanoates (PHAs).[4][5][6]

Physicochemical and Spectral Data

A summary of the key identifiers and properties is essential for laboratory work. The racemic mixture and individual enantiomers are commercially available and possess distinct identifiers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| (R)-3-hydroxyoctanoic acid | [4] | |

| (S)-3-hydroxyoctanoic acid | ||

| Synonyms | 3-Hydroxycaprylic acid, β-Hydroxyoctanoic acid | [2][7] |

| Molecular Formula | C₈H₁₆O₃ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][4] |

| CAS Number | 14292-27-4 (unspecified stereochemistry) | [1][7] |

| 44987-72-6 ((R)-enantiomer) | [4] | |

| 33796-86-0 ((S)-enantiomer) | ||

| Appearance | Solid; Colorless to pale yellow liquid | [3][4] |

| Solubility | Soluble in chloroform, ethanol, methanol | [7] |

| SMILES | CCCCCC(CC(=O)O)O (racemic) | [1] |

| CCCCCO ((R)-enantiomer) | [4] | |

| CCCCCCC(=O)O ((S)-enantiomer) | ||

| InChIKey | NDPLAKGOSZHTPH-UHFFFAOYSA-N (racemic) | [1][2] |

| NDPLAKGOSZHTPH-SSDOTTSWSA-N ((R)-enantiomer) | [4] | |

| NDPLAKGOSZHTPH-VOTSOKGWSA-N ((S)-enantiomer) |

Spectral Analysis:

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are used for structural confirmation. Predicted ¹H NMR spectra show characteristic peaks for the methyl, methylene, and methine protons, with the proton on the hydroxyl-bearing carbon (C3) appearing as a distinct multiplet.[8]

-

Mass Spectrometry: GC-MS and LC-MS are primary techniques for identification and quantification. The mass spectrum of 3-HOA typically shows the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water and cleavage adjacent to the functional groups.[1][9]

Part 2: Synthesis and Biological Genesis

This compound can be produced through both chemical synthesis in the laboratory and biosynthetic pathways in living organisms.

Biosynthesis: A Key Metabolic Intermediate

The primary biological origin of 3-HOA is as an intermediate in the mitochondrial β-oxidation of fatty acids.[10] This metabolic pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH for energy generation.

Another critical biosynthetic role occurs in various bacterial species, such as Pseudomonas oleovorans, which synthesize and polymerize (R)-3-hydroxyoctanoic acid to form polyhydroxyalkanoates (PHAs).[7][11] These biopolymers act as intracellular carbon and energy storage reserves, analogous to glycogen in animals.[1]

Caption: Biosynthetic pathways leading to this compound.

Chemical Synthesis

While detailed protocols are proprietary or found in specialized literature, a common strategy for synthesizing β-hydroxy acids like 3-HOA is the Reformatsky reaction . This involves the reaction of an α-halo ester with an aldehyde (hexanal in this case) in the presence of zinc metal, followed by hydrolysis of the resulting ester to yield the β-hydroxy acid. Asymmetric synthesis methods are required to produce specific enantiomers, often employing chiral catalysts or auxiliaries.

Part 3: Biological Roles and Therapeutic Significance

The structure of 3-HOA enables it to participate in crucial biological signaling and presents opportunities for therapeutic intervention.

Agonist of Hydroxycarboxylic Acid Receptor 3 (HCA₃)

One of the most significant discoveries regarding 3-HOA is its role as the primary endogenous agonist for the G protein-coupled receptor HCA₃ (also known as GPR109B).[2][10] This receptor is found almost exclusively in humans and higher primates and is highly expressed in adipocytes (fat cells).[10]

Mechanism of Action:

-

Binding: During conditions of increased β-oxidation, such as fasting or a ketogenic diet, levels of 3-HOA rise.[7][11]

-

Activation: 3-HOA binds to and activates the HCA₃ receptor on adipocytes.

-

Signaling Cascade: Activation of HCA₃, a Gᵢ-coupled receptor, leads to the inhibition of adenylyl cyclase.

-

Anti-Lipolytic Effect: This reduces intracellular levels of cyclic AMP (cAMP), which in turn decreases the activity of hormone-sensitive lipase. The ultimate effect is the inhibition of lipolysis—the breakdown of stored triglycerides into free fatty acids.[7][10]

This function establishes 3-HOA as a metabolic sensor that creates a negative feedback loop to prevent excessive release of fatty acids from adipose tissue during periods of high fat metabolism.[10]

Caption: HCA₃ receptor signaling pathway initiated by 3-HOA.

Applications in Drug Development and Biomaterials

The unique properties of 3-HOA and its derivatives make them valuable in several areas:

-

Metabolic Drug Target: The HCA₃ receptor is a promising target for drugs aimed at treating metabolic disorders like dyslipidemia. Modulating this receptor could offer a way to control lipolysis.[10]

-

Antimicrobial Agents: Derivatives of (R)-3-hydroxyoctanoic acid have demonstrated antimicrobial activity against various bacteria and fungi, including the ability to inhibit quorum sensing in pathogens like Pseudomonas aeruginosa.[5]

-

Biomaterials: As the monomer for PHAs, (R)-3-hydroxyoctanoic acid is central to the production of biodegradable plastics. These materials are being explored for use in medical devices, tissue engineering scaffolds, and drug delivery systems due to their biocompatibility.[6]

Part 4: Analytical Protocols

Accurate quantification of this compound in biological matrices is crucial for research. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Protocol: Quantification of 3-HOA in Human Plasma via LC-MS/MS

This protocol provides a generalized workflow. Causality: Each step is designed to isolate the analyte from a complex matrix and prepare it for sensitive detection.

1. Materials and Reagents:

-

Human plasma (collected in K₂-EDTA tubes)

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d₃)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid

-

Protein precipitation plates or microcentrifuge tubes

2. Sample Preparation (Protein Precipitation & Extraction):

-

Rationale: Proteins in plasma interfere with chromatography and ionization. Precipitation with cold organic solvent efficiently removes them. The internal standard corrects for variability in extraction and instrument response.

-

Steps:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile/methanol (1:1 v/v) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to mix.

-

3. LC-MS/MS Analysis:

-

Rationale: Reversed-phase chromatography separates 3-HOA from other small molecules based on hydrophobicity. Tandem mass spectrometry provides specificity by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).

-

Typical LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transition (example): For 3-HOA, the precursor ion would be [M-H]⁻ at m/z 159.1. A characteristic product ion would be selected after fragmentation (e.g., m/z 113.1).[1]

-

Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of the analytical standard.

-

Caption: General workflow for 3-HOA quantification in plasma.

Conclusion

This compound exemplifies how a seemingly simple molecular structure can underpin a remarkable diversity of biological functions. Its chiral center at the C3 position is a critical determinant of its role, whether as the (R)-enantiomer forming the backbone of bacterial PHAs or as a signaling molecule activating the HCA₃ receptor. As a key intermediate in fatty acid metabolism and a modulator of lipolysis, 3-HOA is a molecule of significant interest for understanding metabolic homeostasis and developing novel therapeutics for dyslipidemia and related disorders. The continued application of advanced analytical techniques will be essential to further unravel its complex roles in health and disease, solidifying its importance for researchers across the biomedical sciences.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26613, this compound. Available: [Link]

- Wikipedia (2023). This compound. Available: [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5312861, (R)-3-Hydroxyoctanoic acid. Available: [Link]

- Ahmed, K., et al. (2010). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology. Available: [Link]

- Human Metabolome Database (2024). Showing metabocard for (R)-3-Hydroxyoctanoic acid (HMDB0010722). Available: [Link]

- González-García, Y., et al. (2018). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. PubMed. Available: [Link]

- Human Metabolome Database (2023). Showing metabocard for this compound (HMDB0001954). Available: [Link]

- Natural Products Magnetic Resonance Database (2022). Showing NP-Card for this compound (NP0086822). Available: [Link]

- FooDB (2020). Showing Compound (R)-3-Hydroxyoctanoic acid (FDB010907). Available: [Link]

- Microbiome Metabolome Database (2024). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000398). Available: [Link]

- SpectraBase (2024). 3,7-Dimethyl-7-hydroxyoctanoic acid - Optional[13C NMR] - Chemical Shifts. Available: [Link]

- Shimadzu Corporation (2024).

Sources

- 1. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 14292-27-4: this compound | CymitQuimica [cymitquimica.com]

- 4. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (±)-3-羟基辛酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. MiMeDB: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000398) [mimedb.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Natural Occurrence of 3-Hydroxyoctanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain beta-hydroxy fatty acid with a broad and significant natural distribution. This technical guide provides a comprehensive overview of the natural occurrence of 3-HOA across various biological systems, from microorganisms to humans. It delves into the biosynthetic pathways responsible for its production, its diverse physiological roles, and its emerging significance as a biomarker and bioactive molecule. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemistry, analytical methodologies, and potential applications of this versatile fatty acid.

Introduction: The Ubiquity and Significance of this compound

This compound (C8H16O3), also known as 3-hydroxycaprylic acid, is a chiral molecule that exists as (R)- and (S)-enantiomers, both of which are found in nature.[1] While seemingly a simple fatty acid, 3-HOA plays multifaceted roles in cellular metabolism, energy storage, and intercellular communication. Its presence has been documented in bacteria, plants, insects, and mammals, including humans, highlighting its evolutionary conservation and functional importance.[2][3]

For drug development professionals, 3-HOA is of particular interest due to its role as an endogenous ligand for G protein-coupled receptors (GPCRs), its involvement in microbial quorum sensing, and its potential as a biomarker for metabolic disorders.[4][5] This guide will explore these facets in detail, providing a foundational understanding for future research and therapeutic development.

Microbial World: A Primary Source of this compound

Microorganisms are a prolific source of 3-HOA, where it serves fundamental roles in energy storage and cell structure.

2.1. Polyhydroxyalkanoates (PHAs): Bacterial Energy Reserves

Many bacterial species synthesize and accumulate polyesters known as polyhydroxyalkanoates (PHAs) as intracellular carbon and energy storage granules, particularly under conditions of nutrient limitation.[6][7] this compound is a common monomeric unit of medium-chain-length PHAs (mcl-PHAs).[8]

-

Biosynthesis: The biosynthesis of PHAs, including poly(3-hydroxyoctanoate) (PHO), is a well-characterized enzymatic process. In bacteria like Pseudomonas putida, intermediates from the fatty acid de novo synthesis pathway or the β-oxidation pathway are channeled towards PHA production.[7][9] The key enzyme, PHA synthase, polymerizes (R)-3-hydroxyacyl-CoA thioesters into the growing PHA chain.[7]

Figure 1: Simplified schematic of Poly(3-hydroxyoctanoate) biosynthesis in bacteria.

-

Occurrence: Various bacterial species, particularly those from the Pseudomonas genus (e.g., P. putida, P. oleovorans), are known to produce PHAs containing this compound.[6][10][11] The composition of the PHA can be influenced by the carbon source provided to the bacteria.[6]

2.2. Lipopolysaccharide (LPS) Component

3-Hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharides (LPS), which form the outer leaflet of the outer membrane of most Gram-negative bacteria. 3-HOA has been identified in the LPS of bacteria such as Pseudomonas aeruginosa.[5][11] The presence of these hydroxy fatty acids is crucial for the structural integrity of the bacterial outer membrane and contributes to the endotoxic activity of LPS.

2.3. Quorum Sensing and Antimicrobial Activity

Free (R)-3-hydroxyoctanoic acid has been shown to be involved in bacterial communication and warfare. It can inhibit quorum sensing-regulated processes, such as pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa PAO1.[4] Furthermore, 3-HOA and its derivatives exhibit antimicrobial activity against a range of bacteria and fungi.[4]

Occurrence in the Animal Kingdom

This compound is not confined to the microbial world; it is also an endogenous molecule in animals, including humans, where it participates in metabolic and signaling pathways.

3.1. Human Metabolism and Physiology

In humans, 3-HOA is an intermediate in the mitochondrial β-oxidation of medium-chain fatty acids.[12] Its presence in urine can be an indicator of metabolic processes, and potentially a marker for certain metabolic disorders.[3][12]

-

Endogenous Agonist for HCA3 Receptor: this compound is the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B.[2][13] This G protein-coupled receptor is primarily expressed in adipocytes and immune cells in humans and higher primates.[13] Activation of HCA3 by 3-HOA leads to the inhibition of lipolysis in adipocytes.[5][11]

Figure 2: this compound signaling via the HCA3 receptor to inhibit lipolysis.

-

Physiological Variations: Plasma levels of 3-HOA have been observed to increase under certain physiological conditions. For instance, a significant increase was noted in male runners after exhaustive exercise.[5] It is also upregulated in human plasma in response to a ketogenic diet.[5][11]

3.2. Invertebrates and Insects

The presence of 3-HOA has been reported in invertebrates like Drosophila melanogaster.[3] In the insect world, it plays a fascinating role in plant-pollinator interactions.

The Botanical Realm and Interspecies Signaling

While less documented than in microbes and animals, 3-HOA has a notable presence in the plant kingdom, particularly in the context of chemical communication.

4.1. Orchid-Bee Interactions

The oriental orchid, Cymbidium floribundum, emits this compound as a signaling chemical to attract its pollinator, the Japanese honeybee (Apis cerana japonica).[2] This is a remarkable example of co-evolution, where a plant produces a specific fatty acid to ensure its reproductive success.

4.2. Royal Jelly and Honey

This compound is a constituent of royal jelly, the nutrient-rich secretion fed to queen bees.[14][15][16][17] It is one of several hydroxy fatty acids found in this complex natural product. Its presence, along with other fatty acids, contributes to the unique properties of royal jelly.[15] It has also been identified in honey, where its concentration can vary depending on the entomological origin, suggesting it could serve as a marker for honey authenticity.[18]

Summary of Natural Occurrence

The following table summarizes the diverse natural sources of this compound.

| Kingdom/Domain | Organism/Source | Role/Significance |

| Bacteria | Pseudomonas spp. (e.g., P. putida, P. oleovorans) | Monomer of polyhydroxyalkanoates (PHAs) for carbon and energy storage.[6][10][11] |

| Gram-negative bacteria (e.g., P. aeruginosa) | Component of the lipid A moiety of lipopolysaccharide (LPS).[5][11] | |

| Pseudomonas aeruginosa PAO1 | Inhibition of quorum sensing-regulated pyocyanin production.[4] | |

| Plantae | Cymbidium floribundum (Oriental Orchid) | Signaling chemical to attract Japanese honeybee pollinators.[2] |

| Animalia | Humans | Endogenous agonist for the HCA3 receptor, involved in the inhibition of lipolysis.[2][5][13] Intermediate in the β-oxidation of medium-chain fatty acids.[12] Upregulated by exercise and ketogenic diets.[5][11] |

| Apis mellifera (Honeybee) | Component of royal jelly and honey.[14][15][16][17][18] | |

| Drosophila melanogaster | Documented presence.[3] |

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 3-HOA in various biological matrices are crucial for research and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

6.1. Experimental Protocol: Extraction and GC-MS Analysis of 3-HOA from a Biological Sample (General Workflow)

This protocol provides a generalized workflow. Specific parameters may need to be optimized based on the sample matrix.

-

Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample (e.g., bacterial culture, tissue, plasma, royal jelly).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE).

-

An internal standard (e.g., a deuterated analog of 3-HOA) should be added at the beginning of the extraction for accurate quantification.

-

-

Saponification and Derivatization:

-

The lipid extract is saponified using a strong base (e.g., NaOH or KOH in methanol) to release the fatty acids from their esterified forms.

-

The free fatty acids are then derivatized to increase their volatility for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs) using reagents like BF3-methanol or by creating trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).

-

The GC oven temperature is programmed to ramp up to separate the different fatty acid derivatives based on their boiling points and polarity.

-

The eluting compounds are introduced into a mass spectrometer for detection and identification. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted quantification or in full scan mode for identification.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 3-HOA based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify the amount of 3-HOA by comparing its peak area to that of the internal standard.

Figure 3: General workflow for the GC-MS analysis of this compound.

-

Conclusion and Future Perspectives

This compound is a remarkably widespread and functionally diverse molecule. Its roles as a fundamental building block of bacterial biopolymers, a key component of the Gram-negative outer membrane, a signaling molecule in eukaryotes, and a chemical attractant in plant-insect interactions underscore its biological importance. For researchers and drug development professionals, the expanding knowledge of 3-HOA's interactions with cellular targets, particularly the HCA3 receptor, opens new avenues for therapeutic intervention in metabolic diseases. Furthermore, its potential as a biomarker for metabolic state, disease, and even food authenticity warrants further investigation. The continued application of advanced analytical techniques will undoubtedly uncover new occurrences and functions of this versatile fatty acid, solidifying its importance in the landscape of natural products and bioactive lipids.

References

- Bandinelli, C., et al. (2021). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. PubMed. [Link]

- Wikipedia. (2023). This compound. [Link]

- Eremia, M. C., et al. (2016). Studies on poly-3-hydroxyoctanoate biosynthesis by a consortium of microorganisms.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Human Metabolome Database. (2022). (R)-3-Hydroxyoctanoic acid. [Link]

- Mihailova, D., et al. (2021). Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry.

- Specialty Chemicals. (n.d.). Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity. [Link]

- Afrin, S., et al. (2023). Royal Jelly Fatty Acids: Chemical Composition, Extraction, Biological Activity, and Prospect. Preprints.org. [Link]

- Basnett, P., et al. (2019). Biomedical Processing of Polyhydroxyalkanoates.

- Human Metabolome Database. (2022). This compound. [Link]

- FooDB. (2022). This compound. [Link]

- FooDB. (2022). (R)-3-Hydroxyoctanoic acid. [Link]

- Elbahloul, Y., & Steinbüchel, A. (2009). Large-Scale Production of Poly(this compound) by Pseudomonas putida GPo1 and a Simplified Downstream Process. Applied and Environmental Microbiology. [Link]

- Abdel-latif, M. A. A., et al. (2022). New Insights into the Biological and Pharmaceutical Properties of Royal Jelly.

- Koller, M. (2019).

- Sure, V., et al. (2023). Polyhydroxyalkanoates (PHAs): Mechanistic Insights and Contributions to Sustainable Practices. MDPI. [Link]

- Weaver, N., & Law, J. H. (1968). Novel fatty acids from the royal jelly of honeybees (Apis mellifera, L.). PubMed. [Link]

- The Good Scents Company. (n.d.). This compound. [Link]

- Offermanns, S., & Schwaninger, M. (2015). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology. [Link]

- Natural Products Magnetic Resonance Database. (2022). This compound. [Link]

- Raj, T., et al. (2021). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology. [Link]

- Noda, N., et al. (2006). The absolute configurations of hydroxy fatty acids from the royal jelly of honeybees (Apis mellifera). PubMed. [Link]

- Byrdwell, W. C. (2018). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids.

- Molina-Gutiérrez, C., et al. (2022).

- Sapphire North America. (n.d.). 3-hydroxy Octanoic Acid. [Link]

- Immunomart. (n.d.). This compound. [Link]

- Liu, X., et al. (2023). Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC–MS Method. Journal of Agricultural and Food Chemistry. [Link]

- Ruiz, C., et al. (2010). Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(this compound) Depolymerase. Applied and Environmental Microbiology. [Link]

- Rios-Covian, D., et al. (2020). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. MDPI. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. Biomedical Processing of Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. specialchem.com [specialchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. hmdb.ca [hmdb.ca]

- 13. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 14. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New Insights into the Biological and Pharmaceutical Properties of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel fatty acids from the royal jelly of honeybees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Architecture of Life's Plastics: A Technical Guide to the Bacterial Biosynthesis of 3-Hydroxyoctanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid (3-HO) is a medium-chain-length (mcl) (R)-3-hydroxyalkanoic acid (R-3HA) that serves as a critical monomer for the bacterial synthesis of polyhydroxyalkanoates (PHAs) and as a precursor for rhamnolipid biosurfactants. These biopolymers and their derivatives are gaining significant traction in the biomedical and pharmaceutical fields due to their biodegradability, biocompatibility, and valuable material properties. Poly(3-hydroxyoctanoate) (PHO) is noted for its low crystallinity and high elongation, making it a promising biomaterial for various applications.[1][2] Furthermore, 3-HO and its derivatives exhibit inherent biological activities, including antimicrobial and antiproliferative effects, positioning them as valuable platform chemicals for drug development.[3] This guide provides a comprehensive technical overview of the core metabolic pathways governing 3-HO biosynthesis in bacteria, details the key enzymatic players, explores native and engineered microbial production platforms, and outlines robust analytical methodologies for quantification and characterization.

Introduction: The Significance of this compound

This compound is an 8-carbon, beta-hydroxy fatty acid that bacteria primarily utilize as a building block for two major classes of molecules: energy-storing bioplastics and virulence-associated biosurfactants.[4]

-

As a Monomer for Polyhydroxyalkanoates (PHAs): Bacteria synthesize and accumulate PHAs as intracellular granules under conditions of nutrient limitation (e.g., nitrogen or phosphate) but with an excess carbon supply.[2] These polyester granules serve as carbon and energy reserves. 3-HO is a key constituent of medium-chain-length PHAs (mcl-PHAs), which possess elastomeric properties distinct from the more brittle short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB).

-

As a Precursor for Rhamnolipids: In opportunistic pathogens like Pseudomonas aeruginosa, 3-hydroxy fatty acids are essential precursors for the synthesis of rhamnolipids.[5] These glycolipid biosurfactants are crucial for microbial motility, biofilm formation, and pathogenesis.[6][7] The lipid component of these molecules is typically a dimer of 3-hydroxy fatty acids, most commonly 3-hydroxydecanoic acid, formed by the enzyme RhlA.[6][8]

The chiral nature of bacterially synthesized (R)-3-hydroxyoctanoic acid makes it a valuable stereospecific building block for the synthesis of complex organic molecules and pharmaceuticals.[9][10] This guide will dissect the biochemical machinery that bacteria employ to produce this versatile molecule.

Core Biosynthetic Pathways of this compound

Bacteria primarily source 3-HO monomers from two central metabolic routes: the de novo fatty acid synthesis (FASII) pathway and the β-oxidation cycle. The active pathway is often dependent on the bacterial species and the available carbon feedstock.

Pathway I: Diversion from De Novo Fatty Acid Synthesis (FASII)

In many bacteria, including Pseudomonas species, the FASII pathway is the primary source for 3-hydroxyacyl moieties. The FASII system operates as a cycle, elongating an acyl chain by two carbons with each turn. A key intermediate in this cycle is the (R)-3-hydroxyacyl-acyl carrier protein (ACP). This intermediate is a critical metabolic node.

In the context of rhamnolipid synthesis in P. aeruginosa, the enzyme RhlA directly intercepts (R)-3-hydroxydecanoyl-ACP intermediates from the FASII cycle.[6][7] It catalyzes the formation of a dimer, β-hydroxydecanoyl-β-hydroxydecanoate, which is the lipid core of rhamnolipids.[11][12] This mechanism demonstrates a direct competition between biosurfactant synthesis and the continuation of the fatty acid elongation cycle for membrane phospholipids.[6] While the primary substrate for RhlA is a C10 intermediate, this illustrates a key biological strategy for diverting 3-hydroxy fatty acids from primary metabolism.

Another crucial enzyme, PhaG , acts as a transacylase that can convert (3S)-hydroxyacyl-ACP intermediates from the FAS pathway into (R)-3-hydroxyacyl-CoA.[12][13] This CoA-thioester is then a direct substrate for PHA synthase (PhaC), linking the FASII pathway to PHA production.

Pathway II: Generation from β-Oxidation

The β-oxidation cycle is a catabolic process that breaks down fatty acids into acetyl-CoA units. This pathway is a robust source of 3-hydroxyacyl-CoA intermediates, particularly when bacteria are cultured on fatty acids like octanoate as the carbon source.[2][14]

Metabolic engineering frequently leverages this pathway. In a typical strategy, the β-oxidation cycle in a host like E. coli is blocked. For instance, deleting the gene for 3-ketoacyl-CoA thiolase (fadA) prevents the final cleavage step, causing upstream intermediates to accumulate.[1] When this engineered strain is provided with an exogenous fatty acid (e.g., octanoate), the cycle proceeds to the hydration step, generating enoyl-CoA. The introduction of an (R)-specific enoyl-CoA hydratase (PhaJ) converts this intermediate to (R)-3-hydroxyoctanoyl-CoA, the direct precursor for PHA synthesis.[1] This monomer is then polymerized by a co-expressed PHA synthase (PhaC) .

Key Enzymes and Genetic Regulation

The production of 3-HO is governed by a suite of specific enzymes whose expression is often tightly regulated.

| Enzyme Class | Gene Example(s) | Function | Causality in 3-HO Production |

| PHA Synthase | phaC | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA.[15] | The terminal and committing step for polymer synthesis. Substrate specificity of the chosen PhaC dictates the composition of the resulting PHA.[16] |

| (R)-Specific Enoyl-CoA Hydratase | phaJ | Catalyzes the stereospecific hydration of an enoyl-CoA to an (R)-3-hydroxyacyl-CoA.[1] | Essential for shunting intermediates from the β-oxidation pathway into the PHA synthesis pathway in engineered hosts.[1] |

| Acyl-ACP:CoA Transacylase | phaG | Transfers the 3-hydroxyacyl moiety from an ACP carrier to Coenzyme A.[13] | Provides a direct link between the de novo fatty acid synthesis pathway and the PHA precursor pool. |

| Rhamnolipid Biosynthesis Protein | rhlA | Dimerizes two β-hydroxyacyl-ACP molecules to form 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA).[6][7] | In P. aeruginosa, this enzyme is the primary diverter of 3-hydroxy fatty acids (primarily C10) away from FASII and toward biosurfactant synthesis.[8] |

| PHA Depolymerase | phaZ | Hydrolyzes PHA polymers into constituent (R)-3-hydroxyalkanoic acid monomers.[17] | Can be exploited for the production of free 3-HO monomers by promoting in vivo depolymerization of accumulated PHA.[9] |

| Acyl-CoA Synthetase | fadD | Activates free fatty acids to their corresponding acyl-CoA thioesters.[1] | A critical first step for channeling externally supplied fatty acids into the β-oxidation pathway for subsequent conversion to 3-HO precursors. |

Genetic Regulation: PHA biosynthesis is typically induced by an imbalance of nutrients. In many bacteria, the limitation of nitrogen, phosphorus, or oxygen in the presence of abundant carbon triggers a metabolic shift from cell growth to PHA accumulation.[2] In P. aeruginosa, the genes for rhamnolipid synthesis (rhlA, rhlB) are under the control of the quorum-sensing system, linking their expression to cell population density.[3]

Microbial Platforms for 3-HO Production

Several bacterial species are notable for their ability to produce 3-HO and its polymers, either naturally or through metabolic engineering.

-

Pseudomonas putida : This species is a workhorse for mcl-PHA production. P. putida GPo1, for example, can accumulate high levels of PHO when grown on sodium octanoate.[2] Its robust metabolism and tolerance to organic solvents make it an excellent industrial host.

-

Pseudomonas aeruginosa : While an opportunistic pathogen, P. aeruginosa is a model organism for studying the link between fatty acid synthesis and the production of 3-hydroxy fatty acid derivatives like rhamnolipids.[11] By knocking out genes downstream of rhlA (e.g., rhlB, rhlC), the pathway can be truncated to accumulate the HAA precursor, which can then be hydrolyzed to yield (R)-3-hydroxydecanoic acid.[8][18]

-

Ralstonia eutropha (Cupriavidus necator) : This bacterium is the foremost model for producing short-chain-length PHAs, particularly PHB.[19][20] Its well-characterized genetic systems are often exploited by introducing heterologous genes (e.g., phaJ and a mcl-PHA-specific phaC) to enable the production of mcl-PHAs from simple sugars.[15]

-

Engineered Escherichia coli : As the most understood model organism, E. coli is a highly adaptable chassis for metabolic engineering. It does not naturally produce PHAs, which is an advantage as it provides a "clean" background. Complex pathways combining genes from various organisms have been successfully constructed in E. coli to produce PHO from inexpensive feedstocks like glycerol.[1]

-

Bacillus subtilis : This Gram-positive, non-pathogenic bacterium is an attractive host for producing biomolecules. Recombinant B. subtilis strains have been developed to produce mcl-PHAs.[21][22]

Experimental Protocols & Workflows

Protocol: Production of PHO in Engineered E. coli

This protocol is adapted from strategies involving the engineering of fatty acid synthesis and β-oxidation pathways.[1]

Objective: To produce poly(3-hydroxyoctanoate) from glycerol in an engineered E. coli strain.

Materials:

-

E. coli host strain with β-oxidation pathway disruptions (e.g., ΔfadRABIJ).

-

Expression plasmid(s) containing genes for a C8-specific thioesterase (e.g., CupTE), an (R)-specific enoyl-CoA hydratase (phaJ from P. aeruginosa), and a PHA synthase (phaC from P. aeruginosa).

-

Luria-Bertani (LB) medium for pre-culture.

-

Defined minimal medium (e.g., M9 salts) supplemented with glycerol (20 g/L), trace elements, and appropriate antibiotics.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Fermenter/bioreactor setup.

Methodology:

-

Strain Preparation: Transform the engineered E. coli host with the expression plasmid(s).

-

Pre-culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking (250 rpm).

-

Inoculation: Use the overnight pre-culture to inoculate a baffled flask containing 50 mL of the defined minimal medium to an initial OD₆₀₀ of ~0.1. Grow at 37°C until OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 30°C to improve protein folding and reduce metabolic burden.

-

Cultivation & Production: Continue cultivation for 48-72 hours. For higher yields, transfer the culture to a fed-batch fermenter, maintaining pH at 7.0 and dissolved oxygen above 20% saturation, with a controlled glycerol feeding strategy.

-

Harvesting: Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C). Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

Protocol: Extraction and Quantification of 3-HO by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying PHA content and composition.[23] The method involves the acid-catalyzed methanolysis of the polymer within the biomass to convert the 3-HO monomers into their more volatile methyl ester derivatives.

Objective: To quantify the 3-HO content in lyophilized bacterial cells.

Materials:

-

Lyophilized cell biomass (10-20 mg).

-

Methanolysis solution: 3% (v/v) sulfuric acid in methanol.

-

Chloroform.

-

Internal standard (e.g., methyl benzoate or heptadecanoic acid methyl ester).

-

Benzoic acid (as a catalyst aid).

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of lyophilized biomass into a pressure-resistant glass vial with a Teflon-lined cap.

-

Methanolysis: Add 2 mL of methanolysis solution and 2 mL of chloroform containing the internal standard and benzoic acid.

-

Reaction: Seal the vial tightly and heat at 100°C for 4 hours in a heating block or oven.

-

Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and vortex vigorously for 1 minute. Centrifuge (2,000 x g for 5 min) to separate the phases.

-

Sample Collection: Carefully transfer the lower organic phase (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

GC-MS Analysis: Inject 1-2 µL of the organic phase into the GC-MS. The system should be programmed with a suitable temperature gradient to separate the methyl esters.

-

Quantification: Identify the peak for this compound methyl ester based on its retention time and mass spectrum compared to a pure standard.[24][25] Quantify the amount by relating its peak area to the peak area of the internal standard using a pre-established calibration curve.

Conclusion and Future Outlook

The biosynthesis of this compound represents a fascinating intersection of primary and secondary metabolism in bacteria. A deep understanding of the underlying pathways and enzymatic machinery is paramount for harnessing these microbial factories for the production of high-value biopolymers and chemical precursors. While significant progress has been made, particularly in engineering hosts like E. coli, future research should focus on optimizing metabolic flux, reducing feedstock costs, and developing more efficient downstream processing techniques. The integration of systems biology approaches with advanced synthetic biology tools will undoubtedly unlock the full potential of 3-HO and its derivatives for transformative applications in medicine, industry, and environmental science.

References

- Caballero, A., Grosso-Becerra, M. V., & Soberón-Chávez, G. (2005). The Pseudomonas aeruginosa RhlA enzyme is involved in rhamnolipid and polyhydroxyalkanoate production. Journal of Industrial Microbiology & Biotechnology, 32(11-12), 675–677.

- York, G. M., Junker, B. H., Stubbe, J., & Sinskey, A. J. (2001). The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP Phasin to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production. Journal of Bacteriology, 183(14), 4217–4226.

- Tan, G. Y. A., Chen, C. L., Ge, L., Li, L., Wang, L., Zhao, L., Mo, Y., Tan, S. N., & Wang, J. Y. (2014). Enhanced gas chromatography-mass spectrometry method for bacterial polyhydroxyalkanoates analysis. Journal of Bioscience and Bioengineering, 117(3), 379–382.

- Zhu, K., & Rock, C. O. (2008). RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa. Journal of Bacteriology, 190(9), 3147–3154.

- Matsumoto, K., Nagao, R., Aiba, S., & Taguchi, S. (2023). Polyhydroxyalkanoate Copolymer Production by Recombinant Ralstonia eutropha Strain 1F2 from Fructose or Carbon Dioxide as Sole Carbon Source. Polymers, 15(22), 4443. [Link]

- Hyakutake, M., Saito, Y., Tomizawa, S., Mizuno, K., & Tsuge, T. (2012). Polyhydroxyalkanoate (PHA) Synthesis by Class IV PHA Synthases Employing Ralstonia eutropha PHB−4 as Host Strain. Bioscience, Biotechnology, and Biochemistry, 75(8), 1630–1632.

- York, G. M., Sinskey, A. J., & Stubbe, J. (2002). Accumulation of the PhaP Phasin of Ralstonia eutropha Is Dependent on Production of Polyhydroxybutyrate in Cells. Journal of Bacteriology, 184(1), 58–66.

- Kichise, T., Fukui, T., Doi, Y., & Abe, H. (2002). Biosynthesis of polyhydroxyalkanoates (PHA) by recombinant Ralstonia eutropha and effects of PHA synthase activity on in vivo PHA biosynthesis. International Journal of Biological Macromolecules, 30(2), 101–108.

- Jeon, J. M., Kim, H. R., & Park, Y. K. (2021). Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS). International Journal of Biological Macromolecules, 174, 449–456.

- PubMed. (2008). RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa.

- Witanworld. (2025). Rhamnolipid and Its Synthesis: A Comprehensive Overview.

- Tan, G. Y. A., Chen, C. L., Ge, L., Li, L., Wang, L., Zhao, L., Mo, Y., Tan, S. N., & Wang, J. Y. (n.d.).

- ResearchGate. (n.d.).

- Tan, G. Y. A., Chen, C. L., Ge, L., Li, L., Wang, L., Zhao, L., Mo, Y., Tan, S. N., & Wang, J. Y. (2014). Enhanced gas chromatography-mass spectrometry method for bacterial polyhydroxyalkanoates analysis. Journal of bioscience and bioengineering, 117, 379–382.

- Kenny, S. T., & Balskus, E. P. (2025). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Applied and Environmental Microbiology.

- Eremia, M. C., Lupescu, I., Vladu, M., Petrescu, M., Savoiu, G., Stefaniu, A., & Spiridon, M. (2016). Studies on poly-3-hydroxyoctanoate biosynthesis by a consortium of microorganisms. Ovidius University Annals of Chemistry, 27(1), 44–47.

- Wang, Y., Ruan, L., Lo, W. H., Chua, H., & Yu, H. F. (2006). Construction of recombinant Bacillus subtilis for production of polyhydroxyalkanoates. Applied Biochemistry and Biotechnology, 129-132, 1015–1022.

- ResearchGate. (2025).

- Meza, S., Le, H. M. N., & Nguyen, H. M. (2025). A Metabolic Engineering Strategy for Producing poly-(this compound)

- Elbahloul, Y., & Steinbüchel, A. (2009). Large-Scale Production of Poly(this compound) by Pseudomonas putida GPo1 and a Simplified Downstream Process. Applied and Environmental Microbiology, 75(3), 643–651.

- National Center for Biotechnology Information. (2023). This compound. PubChem Compound Summary for CID 26613.

- Wang, M., Wang, Y., Zhang, Y., Zhao, G., & Chen, J. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. AMB Express, 15(1), 49.

- Gudiña, E. J., Fernandes, F., Rodrigues, A. I., Teixeira, J. A., & Rodrigues, L. R. (2015). Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds. RSC Advances, 5(104), 85558–85567.

- Wang, M., Wang, Y., Zhang, Y., Zhao, G., & Chen, J. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. AMB Express, 15(1).

- Lennen, R. M., & Pfleger, B. F. (2012). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity. Metabolic Engineering, 14(6), 610–617.

- Gangoiti, J., Santos, M., Prieto, M. A., & de la Mata, I. (2010). Production of Chiral (R)-3-Hydroxyoctanoic Acid Monomers, Catalyzed by Pseudomonas fluorescens GK13 Poly(this compound) Depolymerase. Applied and Environmental Microbiology, 76(11), 3563–3569.

- Ruth, K., Zinn, M., Schultheiss, D., & Ren, Q. (2007). Efficient production of (R)

- Gangoiti, J., Santos, M., Prieto, M. A., & de la Mata, I. (2010). Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(this compound) depolymerase. Applied and Environmental Microbiology, 76(11), 3563–3569.

- Yuan, M. Q., Shi, Z. Y., Wei, X. X., Wu, Q., Chen, S. F., & Chen, G. Q. (2008). Microbial production of medium-chain-length 3-hydroxyalkanoic acids by recombinant Pseudomonas putida KT2442 harboring genes fadL, fadD and phaZ. FEMS Microbiology Letters, 283(2), 167–175.

- Sharma, A., & Sharma, R. (2024). Integrated Enzymatic and Fermentative Pathways for Next-Generation Biosurfactants: Advances in Process Design, Functionalization, and Industrial Scale-Up.

Sources

- 1. A Metabolic Engineering Strategy for Producing poly-(this compound) in Escherichia coli from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Polyhydroxyalkanoate-based this compound and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of chiral (R)-3-hydroxyoctanoic acid monomers, catalyzed by Pseudomonas fluorescens GK13 poly(this compound) depolymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Pseudomonas aeruginosa RhlA enzyme is involved in rhamnolipid and polyhydroxyalkanoate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of polyhydroxyalkanoates (PHA) by recombinant Ralstonia eutropha and effects of PHA synthase activity on in vivo PHA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP Phasin to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Construction of recombinant Bacillus subtilis for production of polyhydroxyalkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. Enhanced gas chromatography-mass spectrometry method for bacterial polyhydroxyalkanoates analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dr.ntu.edu.sg [dr.ntu.edu.sg]

Introduction: The Imperative of Chirality in Modern Science

An In-depth Technical Guide to the Enantiomers of 3-Hydroxyoctanoic Acid: (R) vs. (S)

In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications. These mirror-image isomers, or enantiomers, often exhibit remarkably different biological activities, a critical consideration in pharmacology and drug development. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit harmful effects. This compound, a beta-hydroxy fatty acid, is a prime example of a chiral molecule where the spatial arrangement of its functional groups dictates its biological role.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, separation, and distinct biological functions of the (R) and (S) enantiomers of this compound.

Part 1: Stereoselective Synthesis and Production

Achieving enantiomeric purity is the first critical challenge. The choice of synthetic strategy is paramount and is often dictated by the desired enantiomer and the required scale.

Biocatalytic Production of (R)-3-Hydroxyoctanoic Acid

The (R)-enantiomer of this compound is a naturally occurring monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[3][4] These are biopolyesters produced by various bacteria, such as Pseudomonas putida, as carbon and energy storage materials.[4][5] This biological origin provides a direct and highly stereospecific route to enantiopure (R)-3-hydroxyoctanoic acid.

The most effective method involves the enzymatic hydrolysis of poly(this compound) [P(3HO)] using an extracellular PHA depolymerase.[6][7] This biocatalytic approach is favored for its high enantioselectivity, mild reaction conditions, and environmental sustainability.

This protocol is based on the use of an immobilized PHA depolymerase, which allows for easier separation of the enzyme from the product and enhances enzyme stability.[6][7][8]

-

Enzyme Immobilization: The extracellular P(3HO) depolymerase from a culture broth of Pseudomonas fluorescens GK13 is adsorbed onto a hydrophobic polypropylene support (e.g., Accurel MP-1000).[6][7] This leverages the enzyme's natural affinity for hydrophobic materials, resulting in a simple and efficient immobilization process.

-

Hydrolysis Reaction:

-

Prepare a suspension of P(3HO) polymer in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Introduce the immobilized depolymerase to the P(3HO) suspension.

-

Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation for 24-48 hours. The immobilized enzyme catalyzes the nearly complete hydrolysis of the polymer into (R)-3-hydroxyoctanoic acid monomers.[6][7]

-

-

Product Isolation and Purification:

-

Separate the immobilized enzyme from the reaction mixture by simple filtration.

-

Acidify the supernatant to precipitate the (R)-3-hydroxyoctanoic acid.

-

Isolate the product by centrifugation or filtration.

-

Further purification can be achieved by preparative reversed-phase column chromatography and solvent extraction to yield the monomer with high purity (>95 wt%).[9]

-

Caption: Workflow for biocatalytic production of (R)-3-hydroxyoctanoic acid.

Asymmetric Chemical Synthesis

While biocatalysis excels for the (R)-enantiomer, asymmetric chemical synthesis provides access to both (R)- and (S)-enantiomers. Methods like aldol reactions using chiral catalysts or auxiliaries are effective for creating the β-hydroxy acid moiety with high stereocontrol.[10][11][12] For instance, the use of Cinchona alkaloid-derived chiral ammonium salts can catalyze asymmetric aldol reactions to produce β-hydroxy α-amino acids, a related class of compounds, demonstrating the power of organocatalysis in achieving high enantiomeric excess (ee).[11][12] Another approach involves the diastereoselective hydroxylation of homochiral β-amino enolates.[13]

Part 2: Chiral Separation and Analytical Quantification

The ability to accurately separate and quantify enantiomers is crucial for quality control in synthesis and for studying their distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separation, offering high resolution and sensitivity.[14] The technique relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® or Chiralcel® series), are highly effective for separating hydroxy acids.[14]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

-

Detection: For analytes lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection.[14] Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity without derivatization.[14]

-

Derivatization: React the carboxyl group of the this compound enantiomers with a UV-active agent (e.g., a bromophenacyl derivative) to attach a chromophore.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) or equivalent.[14]

-

Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Caption: Experimental workflow for chiral HPLC analysis.

Other Analytical Techniques

While HPLC is predominant, other methods are valuable for ee% determination.[15][16]

| Technique | Principle | Advantages | Limitations |

| Chiral GC | Separation in the gas phase using a chiral capillary column. | High resolution, fast analysis times. | Requires volatile or derivatized analytes. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides absolute structural information; no separation needed. | Lower sensitivity; requires higher sample concentration. |